Amylin, a pancreatic β-cell hormone, has been the subject of extensive research due to its multifaceted role in human physiology and potential therapeutic applications. Amylin's primary function is as a glucoregulatory hormone, but it also impacts various organ systems and contributes to energy metabolism regulation. The hormone's clinical potential has been explored in the context of diabetes treatment and weight management, and its involvement in neurological conditions like Alzheimer's disease has been investigated234.
Amylin exerts its effects through specific receptors that are multisubunit G protein-coupled receptors. These receptors are formed by the coexpression of a core receptor protein with receptor activity-modifying proteins, resulting in multiple receptor subtypes. Amylin's actions are primarily centered in the circumventricular organs of the central nervous system, where it interacts with other metabolically active hormones such as cholecystokinin, leptin, and estradiol2.
In the context of Alzheimer's disease, amyloid β (Aβ) peptides, which are related to amylin in their peptide nature, have been studied for their role in neurotoxicity. Aβ peptides do not spontaneously form peptide-derived free radicals; however, they can enhance metal-catalyzed oxidation of hydroxylamines to nitroxides, which may contribute to the pathogenesis of Alzheimer's disease1. Additionally, the self-aggregation of Aβ peptides is a critical event in Alzheimer's disease, and understanding the kinetics of this process has been a target for therapeutic development5.
Diabetes TreatmentAmylin's role as a glucoregulatory hormone has been harnessed in the treatment of diabetes. The amylin-based peptide, pramlintide, is used clinically to treat type 1 and type 2 diabetes due to its ability to regulate blood glucose levels2.
Weight ManagementClinical studies have shown that amylin agonists could be useful for weight loss, particularly when used in combination with other agents. Amylin acts within the brain to reduce long-term food intake and body weight, making it a potential therapeutic agent for obesity24.
Neurological ResearchAmylin's involvement in neurological conditions is an area of ongoing research. The relationship between amylin and Aβ peptides in Alzheimer's disease is of particular interest, as Aβ accumulation in the brain is a hallmark of the disease. Therapeutic strategies targeting Aβ aggregation and its neurotoxic effects are being developed, with insights into the kinetic of Aβ peptide self-aggregation and the mechanism of action of inhibitors135.
Appetite RegulationAmylin has been shown to decrease food intake in mice, affecting the motivation to eat without producing a conditioned taste aversion. This suggests that amylin may modulate appetite through mechanisms other than reducing the release of nitric oxide6.
Anticonvulsant EffectsThe isomeric mixture of α- and β-amyrin, compounds related to amylin, has demonstrated anticonvulsant effects in mice. These effects are possibly correlated with alterations in brain amino acid metabolism and inhibitory effects on protein kinase C (PKC), indicating a potential new avenue for epilepsy treatment7.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6